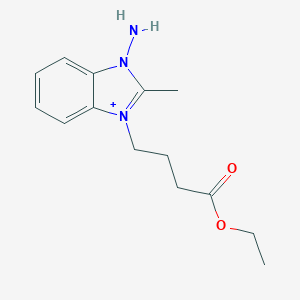![molecular formula C23H17N5O3S2 B280662 (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications such as drug delivery systems, cancer treatment, and imaging agents.
作用機序
The mechanism of action of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating various signaling pathways. This compound can also inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This can potentially lead to the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells while leaving healthy cells unharmed. This can potentially improve the efficacy of cancer treatments while reducing their side effects.
実験室実験の利点と制限
One of the main advantages of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide is its potential use in drug delivery systems. This compound can act as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to use in certain applications, such as in vivo studies. However, various methods have been developed to improve the solubility of this compound, such as the use of cyclodextrins.
将来の方向性
There are various future directions for (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide. One potential direction is the development of new drug delivery systems using this compound. This can potentially improve the efficacy of various drugs while reducing their side effects.
Another potential direction is the development of new cancer treatments using this compound. This compound has shown promising anti-cancer properties, particularly against breast cancer cells. Further studies are needed to determine its efficacy in vivo and its potential use in combination with other cancer treatments.
This compound also has potential as an imaging agent. Further studies are needed to determine its potential use in various imaging techniques and its efficacy in vivo.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. Its potential use in drug delivery systems, cancer treatment, and imaging agents make it a promising candidate for further studies. While there are limitations to its use, various methods have been developed to improve its solubility and efficacy. Further studies are needed to determine its potential use in vivo and its efficacy in combination with other treatments.
合成法
The synthesis of (NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has been reported in various studies. One of the most common methods involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenyl-2,3-dihydrotetrazole-5-thiol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall structure of the compound remains the same.
科学的研究の応用
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide has shown potential in various scientific research applications. One of the most promising applications is in the field of drug delivery systems. Studies have shown that this compound can be used as a carrier for various drugs, allowing for targeted delivery to specific cells or tissues. This can potentially improve the efficacy of drugs while reducing their side effects.
Another potential application is in cancer treatment. This compound has been shown to have anti-cancer properties, particularly against breast cancer cells. This compound can induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments.
This compound has also been studied as an imaging agent. This compound can be labeled with various imaging agents such as fluorine-18, allowing for the visualization of specific cells or tissues. This can potentially improve the diagnosis and treatment of various diseases.
特性
分子式 |
C23H17N5O3S2 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17N5O3S2/c29-22-19-14-8-7-13-18(19)20(25-33(30,31)17-11-5-2-6-12-17)15-21(22)32-23-24-26-27-28(23)16-9-3-1-4-10-16/h1-15,26-27H/b25-20- |
InChIキー |
GDDVBXQHAAHRDK-QQTULTPQSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=C/C(=N/S(=O)(=O)C4=CC=CC=C4)/C5=CC=CC=C5C3=O |
SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
正規SMILES |
C1=CC=C(C=C1)N2C(=NNN2)SC3=CC(=NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
![1-[1-Benzoyl-2,2-bis(methylsulfanyl)vinyl]pyridinium](/img/structure/B280591.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
![Tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280599.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
![Methyl 2,7,8-trimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280602.png)
